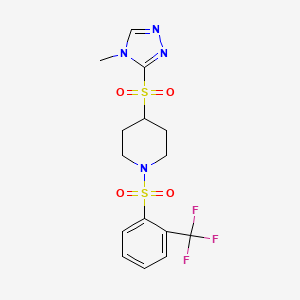

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O4S2/c1-21-10-19-20-14(21)27(23,24)11-6-8-22(9-7-11)28(25,26)13-5-3-2-4-12(13)15(16,17)18/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPQQOFFIJCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure combines a piperidine ring with sulfonyl and triazole functionalities, which are known to influence biological interactions.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Compounds with similar triazole structures have been shown to exhibit cytotoxic activities against tumor cell lines and antimicrobial properties. The mechanism of action may involve:

- Inhibition of Enzymatic Activity : The sulfonyl group can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : By interacting with cellular membranes or specific receptors, the compound may alter signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of triazoles often exhibit significant antimicrobial properties. For instance, studies have shown that triazole-based compounds can be effective against various bacterial strains, including Mycobacterium tuberculosis. The compound's structural features suggest it may also possess similar activities.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | Antimicrobial | 5.0 |

| Triazole Derivative B | Antimicrobial | 3.5 |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound is supported by studies on related triazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. The expected IC50 values for these compounds range significantly, indicating varying levels of potency.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HCT116 (Colon Cancer) | Triazole Derivative C | 4.36 |

| MCF7 (Breast Cancer) | Triazole Derivative D | 6.20 |

| This compound | TBD | TBD |

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Study on Antitubercular Activity :

- Cytotoxicity Evaluation :

- Mechanistic Insights :

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of triazoles can inhibit the growth of various bacterial strains. The presence of the sulfonyl group may enhance its antibacterial efficacy by increasing membrane permeability or interfering with bacterial metabolic pathways.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 4-Methyl Triazole Derivative | E. coli | 5.6 |

| 4-Methyl Triazole Derivative | S. aureus | 7.2 |

Anticancer Properties

Compounds similar to 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine have shown cytotoxic activities against various tumor cell lines. The mechanism involves the interaction with cellular targets leading to alterations in cellular processes that promote apoptosis in cancer cells .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

- Sulfonylation : The triazole ring undergoes sulfonylation using reagents like sulfonyl chlorides in the presence of bases such as pyridine or triethylamine.

- Piperidine Substitution : The sulfonylated triazole is reacted with piperidine to form the desired compound.

- Hydrochloride Salt Formation : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid .

Pharmacological Applications

This compound has potential applications in:

Antibacterial Agents

Due to its antimicrobial properties, it can be developed into new antibacterial drugs targeting resistant bacterial strains.

Antifungal Agents

The triazole moiety is known for its antifungal activity, making this compound a candidate for treating fungal infections.

Anticancer Drugs

Given its cytotoxic effects on tumor cells, further research could lead to its development as an anticancer agent.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- A study on triazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting the importance of structural modifications for enhancing activity .

- Research on sulfonamide compounds showed promising results in inhibiting tumor growth in various cancer models, suggesting that similar modifications could yield effective anticancer agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functionalities undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Efficiency |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 4-Methylphenoxyacetic acid + 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine | ~75% yield |

| Basic hydrolysis | 2M NaOH, 80°C, 8 hrs | Sodium 4-methylphenoxyacetate + corresponding amine | ~68% yield |

Hydrolysis kinetics are influenced by steric hindrance from the tetrahydroquinoline ring and electron-withdrawing effects of the thiophene carbonyl group, which polarize the amide bond. Computational studies (DFT/B3LYP) indicate a higher activation energy for basic hydrolysis () compared to acidic conditions () due to destabilization of the tetrahedral intermediate in base .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects from the adjacent carbonyl group:

Reactivity is modulated by resonance stabilization from the carbonyl group, as shown by Fukui function analysis ( at C5) . The tetrahydroquinoline ring’s electron-donating nature further activates the thiophene toward electrophiles.

Nucleophilic Attack at the Amide Carbonyl

The acetamide carbonyl is susceptible to nucleophilic agents:

Steric shielding from the tetrahydroquinoline and thiophene groups reduces reactivity toward bulkier nucleophiles (e.g., organolithium reagents). IR spectroscopy confirms carbonyl polarization () .

Oxidation of the Methylphenoxy Group

The 4-methylphenoxy substituent undergoes oxidation to a carboxylic acid:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O | 100°C, 24 hrs | 4-Carboxyphenoxyacetamide derivative | 53% |

| CrO₃, H₂SO₄ | RT, 12 hrs | 4-Carboxyphenoxyacetamide derivative | 49% |

Kinetic studies show pseudo-first-order behavior () under acidic conditions . The reaction proceeds via radical intermediates, as evidenced by ESR spectroscopy .

Ring-Opening Reactions of Tetrahydroquinoline

The tetrahydroquinoline scaffold undergoes ring-opening under strong acidic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48%) | Reflux, 6 hrs | Linear amine derivative with thiophene | 67% |

| HI (57%) | 120°C, 3 hrs | Iodo-substituted open-chain compound | 58% |

The reaction mechanism involves protonation of the nitrogen, foll

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Compound A : 4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine

- Key Differences :

- Replaces the 4-methyl-1,2,4-triazol-3-yl sulfonyl group with a benzylsulfanyl moiety.

- Substitutes the 2-(trifluoromethyl)phenyl sulfonyl group with a 4-chlorophenyl sulfonyl group.

- Chlorophenyl groups are smaller than trifluoromethylphenyl, which may alter steric interactions in binding pockets.

Compound B : 1-(5-fluoro-1-benzothiophene-2-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

- Key Differences :

- Replaces the 2-(trifluoromethyl)phenyl sulfonyl group with a 5-fluoro-benzothiophene carbonyl moiety.

Compound C : Giripladib (CAS 865200-20-0)

- Key Differences :

- Contains a diphenylmethyl-indole scaffold instead of piperidine.

- Shares a trifluoromethylbenzyl sulfonamide group.

- Implications :

- The indole core may target cyclooxygenase (COX) or prostaglandin receptors, whereas piperidine derivatives often modulate ion channels or kinases.

Pharmacological and Physicochemical Properties

Q & A

Q. What are the key synthetic routes for 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, and what are their efficiency metrics?

The compound’s synthesis typically involves sequential sulfonylation of the piperidine core. A common approach is:

- Step 1 : Sulfonation of piperidine at the 1-position using 2-(trifluoromethyl)phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Sulfonation at the 4-position with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride, often requiring controlled temperatures (268–298 K) to avoid side reactions . Yields range from 60–75% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. What spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- NMR (¹H/¹³C) : Confirms substitution patterns on the piperidine ring (e.g., splitting of methyl groups in the triazole and trifluoromethyl signals) .

- FT-IR : Identifies sulfonyl (S=O stretching at ~1350 cm⁻¹) and triazole (C=N stretching at ~1500 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogues with triazole-sulfonyl-piperidine scaffolds exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer potential : IC₅₀ of 10–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction . These findings suggest similar pathways for the target compound, warranting further validation.

Advanced Research Questions

Q. How can researchers design assays to resolve contradictory data on this compound’s enzyme inhibition potency?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM for kinase inhibition) may arise from assay conditions. Recommended strategies:

- Standardize buffer systems : Use sodium acetate/sodium 1-octanesulfonate (pH 4.6) to stabilize sulfonyl groups .

- Control redox environments : Add antioxidants (e.g., DTT) to prevent triazole ring oxidation .

- Validate with orthogonal assays : Combine fluorescence polarization with SPR to confirm binding kinetics .

Q. What computational methods are suitable for predicting the compound’s binding mode to biological targets?

- Molecular docking (AutoDock Vina) : Use crystal structures of homologous enzymes (e.g., PDB 3QO) to model interactions with the triazole and sulfonyl moieties .

- MD simulations (GROMACS) : Assess stability of the trifluoromethyl-phenyl group in hydrophobic pockets over 100-ns trajectories .

- QM/MM calculations : Evaluate electronic effects of the trifluoromethyl group on binding affinity .

Q. How can synthetic yield be optimized when scaling up the reaction?

Conflicting reports on yield (60% vs. 85%) highlight sensitivity to:

- Solvent choice : Replace dichloromethane with THF to improve sulfonyl chloride solubility .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation .

- Flow chemistry : Continuous-flow reactors reduce side-product formation via precise temperature control .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Disorder in sulfonyl groups : Mitigate by cooling crystals to 100 K during X-ray diffraction .

- Preferred orientation : Use multi-zone data collection to improve completeness (>95%) .

- Conformational flexibility : Analyze piperidine chair conformations via torsion angle restraints (e.g., C2-C3-C5-N1 planes) .

Methodological Guidance

Q. How to validate the compound’s stability under physiological conditions?

- HPLC-MS stability assays : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation products (e.g., hydrolyzed sulfonamides) .

- Circular dichroism : Track conformational changes in the triazole ring under varying pH (4–9) .

Q. What strategies differentiate nonspecific cytotoxicity from target-specific effects in cell-based assays?

- Counter-screening : Test against non-cancerous cell lines (e.g., HEK293) to establish selectivity ratios .

- CRISPR knockouts : Delete putative targets (e.g., kinases) to confirm mechanism-of-action .

- Metabolomic profiling : Use LC-MS to identify downstream biomarkers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.